

Spectroscopic data for Hybridaphniphylline B (NMR, MS).

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Compound of Interest

Compound Name: Hybridaphniphylline B

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A Comprehensive Technical Guide to the Spectroscopic Data of Hybridaphniphylline B

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of complex natural products is paramount for identification, characterization, and further development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Hybridaphniphylline B**, a structurally intricate Daphniphyllum alkaloid.

Introduction

Hybridaphniphylline B is a natural product possessing a complex decacyclic fused skeleton. Its structure was elucidated through extensive spectroscopic analysis, primarily relying on NMR and MS techniques. The total synthesis of **Hybridaphniphylline B** has also been achieved, confirming its complex stereochemistry. This guide summarizes the key spectroscopic data and the experimental protocols utilized for its characterization.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For **Hybridaphniphylline B**, the data obtained via electrospray ionization (ESI) is presented below.

Ion	Calculated m/z	Found m/z
[M+H] ⁺	682.3222	682.3225
[M+Na] ⁺	704.3041	704.3046

Table 1. High-Resolution Mass Spectrometry Data for **Hybridaphniphylline B**.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of **Hybridaphniphylline B** heavily relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Position	δ (ppm)	Multiplicity	J (Hz)
1	5.78	d	8.4
3	7.18	s	
5	4.88	d	8.4
6	3.29	m	
7a	4.19	dd	12.0, 5.4
7b	3.89	d	12.0
9	4.12	m	
10	2.35	m	
11	2.01	m	
12a	1.85	m	
12b	1.52	m	
13	2.15	m	
14a	2.53	m	
14b	1.98	m	
15	3.11	m	
17	2.98	m	
18-Me	1.05	d	6.6
19	2.75	m	
20-Me	0.95	d	7.2
1'	4.75	d	7.8
2'	3.45	t	8.4
3'	3.55	t	9.0
4'	3.40	t	9.6

5'	3.48	m	
6'a	3.85	dd	12.0, 2.4
6'b	3.70	dd	12.0, 5.4

Table 2. ¹H NMR (600 MHz, CDCl₃) Data for **Hybridaphniphylline B**.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Position	δ (ppm)	Position	δ (ppm)
1	93.2	15	49.8
2	141.8	16	60.1
3	152.1	17	65.1
4	110.1	18-Me	15.9
5	97.9	19	35.4
6	48.1	20-Me	13.2
7	67.2	1'	99.8
8	170.2	2'	74.8
9	78.2	3'	77.9
10	41.5	4'	71.5
11	30.1	5'	78.0
12	34.5	6'	62.6
13	45.2		
14	28.9		

Table 3. ¹³C NMR (150 MHz, CDCl₃) Data for **Hybridaphniphylline B**.

Experimental Protocols

The spectroscopic data presented above were acquired using standard, yet meticulously executed, experimental protocols.

Mass Spectrometry

High-resolution mass spectra were obtained on an Agilent 6224 TOF LC/MS system using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via a syringe pump.

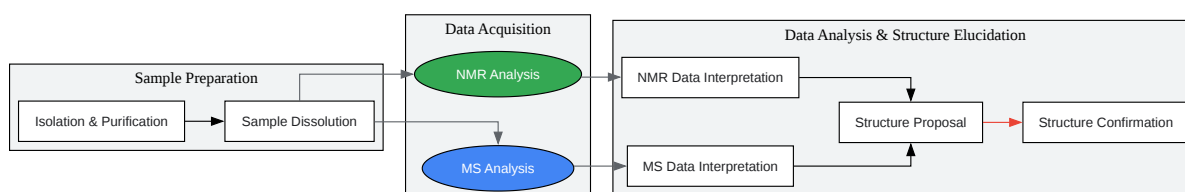
Nuclear Magnetic Resonance Spectroscopy

All NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in deuterated chloroform (CDCl_3). ^1H NMR chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm), and ^{13}C NMR chemical shifts are referenced to the solvent peak of CDCl_3 (δ 77.16 ppm). Standard Bruker pulse sequences were used for 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, to establish the complete structure and relative stereochemistry of

Hybridaphniphylline B.

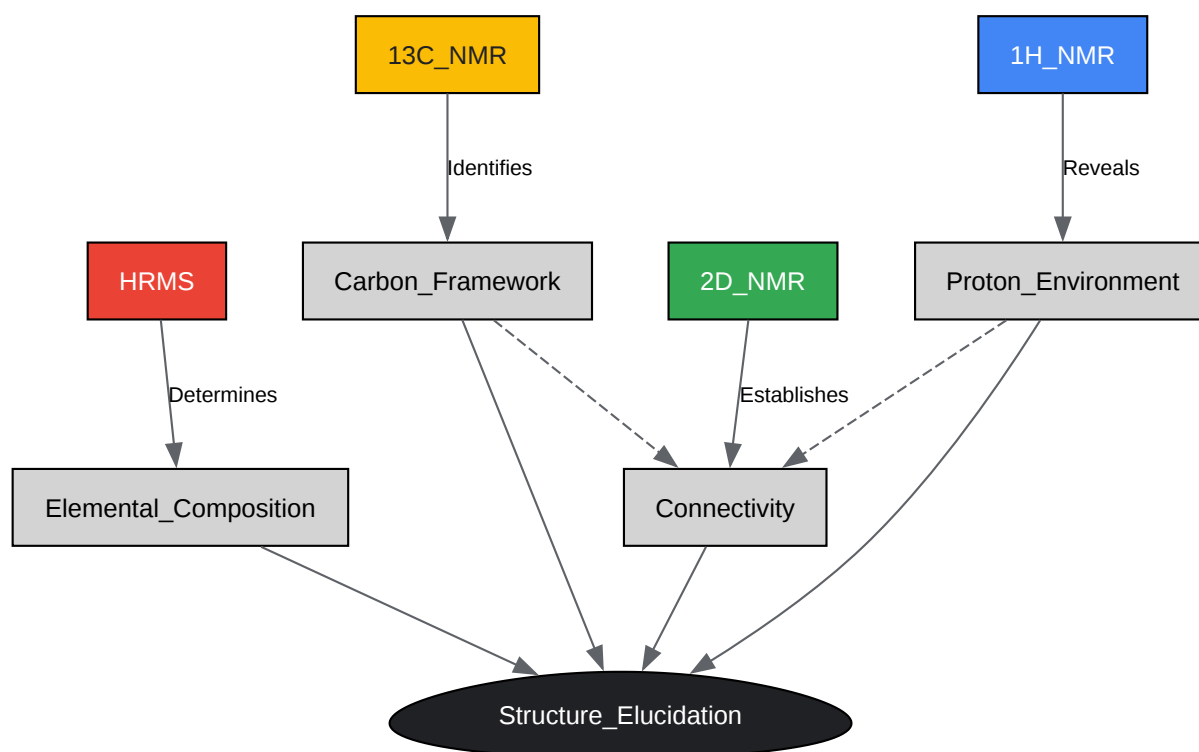
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical connections between different spectroscopic techniques in the structure elucidation of a complex natural product like **Hybridaphniphylline B.**



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General workflow for spectroscopic analysis of natural products.



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